molecular formula C13H14N2O3 B1531354 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1344045-75-5

1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1531354
CAS RN: 1344045-75-5
M. Wt: 246.26 g/mol
InChI Key: BBBMQQSAIQNHDX-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid, commonly referred to as 4-methoxybenzylpyrazole-4-carboxylic acid (4-MBPCA), is an organic compound that has been studied for its potential applications in various scientific research fields. 4-MBPCA is a derivative of pyrazole and belongs to the class of compounds known as pyrazolecarboxylic acids. It is a white, crystalline solid that is soluble in water and other organic solvents. This compound has been found to have a variety of biochemical and physiological effects, as well as potential applications in lab experiments.

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized for their potential use in various applications, including cytotoxic activity against cancer cells. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives from a similar compound, demonstrating the versatility of these compounds in creating new chemical entities with potential biological activities (Hassan, Hafez, & Osman, 2014).

Molecular Docking and Spectroscopic Studies

Karrouchi et al. (2021) conducted a study on (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound with structural similarities, focusing on its synthesis, molecular docking, and spectroscopic studies. Their research indicates the potential of these compounds in the design of new therapeutic agents, highlighting the importance of detailed chemical characterization and computational modeling in drug discovery (Karrouchi et al., 2021).

Potential Biological Activities

The compound's derivatives have been explored for various biological activities. For example, the synthesis and evaluation of Schiff bases tethered to 1,2,4-triazole and pyrazole rings have shown significant antioxidant and α-glucosidase inhibitory activities. This suggests that modifications of the core structure of 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid could lead to the development of compounds with potential therapeutic benefits (Pillai et al., 2019).

Chemical Transformations and Applications

Further research demonstrates the compound's utility in chemical transformations. For instance, Shah et al. (2014) described a method for converting carboxylic acids to their corresponding 4-methoxybenzyl (PMB) esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate. This highlights a practical application in synthetic chemistry, where the compound's derivatives can facilitate the synthesis of PMB esters, useful in various chemical research and development processes (Shah, Russo, Howard, & Chisholm, 2014).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-12(13(16)17)7-14-15(9)8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBMQQSAIQNHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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